molecular formula C17H18FNO B5818856 N-(2-tert-butylphenyl)-4-fluorobenzamide

N-(2-tert-butylphenyl)-4-fluorobenzamide

Cat. No.: B5818856
M. Wt: 271.33 g/mol
InChI Key: IZLSTIKLVXBCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Benzamide (B126) Scaffolds in Organic Synthesis and Ligand Design

The benzamide scaffold is a fundamental structural motif in organic chemistry, recognized for its role as a versatile building block in the synthesis of a wide array of more complex molecules. chempublishers.com Its prevalence is also notable in the pharmaceutical industry, where it is a key component in numerous therapeutic agents. The stability of the amide bond, combined with the aromatic nature of the benzene ring, provides a rigid framework that is amenable to a variety of chemical modifications. This adaptability makes benzamides ideal candidates for ligand design, where they can be tailored to interact with specific biological targets such as enzymes and receptors.

Significance of Fluorine Substitution in Aromatic Compounds for Chemical Research

The introduction of fluorine into aromatic compounds is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of molecules. The high electronegativity of fluorine can significantly alter the electronic properties of an aromatic ring, influencing factors such as pKa, dipole moment, and metabolic stability. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the bioavailability and in vivo half-life of a compound. The small size of the fluorine atom allows it to often be well-tolerated within protein binding pockets, potentially leading to improved binding affinity and potency.

N-(2-tert-butylphenyl)-4-fluorobenzamide as a Representative Compound for Advanced Chemical Studies

This compound is a compound that encapsulates several key features of interest to chemical researchers. The presence of the 4-fluoro substituent on the benzoyl moiety and the 2-tert-butyl group on the N-phenyl ring creates a unique combination of electronic and steric properties.

While specific research focusing exclusively on this compound is limited in publicly available literature, its structural components suggest a clear rationale for its investigation and highlight potential areas of research.

Given the structural similarities to other studied benzamides, research on this compound could logically be directed towards several key areas. These include its potential as an anti-inflammatory agent, as has been observed for other substituted benzamides. researchgate.netnih.gov Additionally, the presence of the fluorinated aromatic ring suggests possible applications in the development of antimicrobial or antifungal agents. The compound's structure also makes it a candidate for investigation as an inhibitor of specific enzymes or as a modulator of protein-protein interactions, areas where substituted benzamides have previously shown promise.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₈FNO
Molecular Weight271.33 g/mol
XLogP34.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-tert-butylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLSTIKLVXBCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Tert Butylphenyl 4 Fluorobenzamide

Direct Synthesis Strategies for N-(2-tert-butylphenyl)-4-fluorobenzamide

The formation of the amide bond is a cornerstone of organic synthesis, and a variety of methods have been developed to construct the this compound scaffold. These strategies range from traditional amide coupling reactions to more novel synthetic pathways.

Amide Coupling Reactions and Optimized Procedures

The most direct and widely employed method for synthesizing this compound is the acylation of 2-tert-butylaniline (B1265841) with an activated derivative of 4-fluorobenzoic acid. This typically involves the reaction of 2-tert-butylaniline with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. evitachem.com A similar procedure is used for the synthesis of related fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, which is prepared from the condensation of 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.commdpi.com

Alternatively, "coupling reagents" can be used to facilitate the reaction between the carboxylic acid (4-fluorobenzoic acid) and the amine (2-tert-butylaniline) directly. This approach avoids the need to first prepare the more reactive acyl chloride. Common coupling systems include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction is typically run in an aprotic solvent like N,N-dimethylformamide (DMF) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.gov This method is known for its mild conditions and good yields. nih.gov Zirconium (IV) chloride has also been reported as an effective catalyst for the direct amidation of non-activated carboxylic acids and amines. orgsyn.org

Table 1: Optimized Conditions for Amide Coupling Reactions

ReactantsCoupling System/ReagentsSolventKey ConditionsReference
Carboxylic Acid + AmineEDCI, HOBt, DIPEADMFReaction stirred at 0 °C then room temperature for 3 hours. nih.gov
Acyl Chloride + AmineBase (e.g., Pyridine)Organic SolventStandard condensation reaction. evitachem.com
Carboxylic Acid + AmineZrCl₄ (catalyst), Molecular SievesTolueneReflux conditions. orgsyn.org

Alternative Synthetic Pathways for Substituted Benzamides

Beyond standard amide coupling, several other methods have been developed for the synthesis of substituted benzamides that could be adapted for the preparation of this compound.

One innovative approach is the direct Friedel-Crafts carboxamidation of arenes. nih.gov This method utilizes cyanoguanidine as a reagent in the presence of a Brønsted superacid, such as triflic acid, to directly convert an arene into a benzamide (B126). nih.gov This pathway suggests the involvement of a superelectrophilic intermediate. nih.gov

Another alternative involves the reduction of a nitroarene in the presence of an acyl chloride. nih.govresearchgate.net For example, a reaction between a nitroarene and an acyl chloride using iron dust as the reductant in water can produce N-aryl amides in good yields. nih.gov This Fe-mediated transformation provides a green and cost-effective route. nih.govresearchgate.net

Transition metal-catalyzed reactions also offer sophisticated routes. A rhodium-catalyzed process has been demonstrated for the ortho-amidation of substituted benzoic acids with isocyanates, followed by decarboxylation, to yield N-aryl benzamides. nih.gov In this strategy, the carboxylate group acts as a removable directing group. nih.gov

Table 2: Alternative Synthetic Routes to Substituted Benzamides

MethodologyKey ReagentsMechanism/Key FeatureReference
Friedel-Crafts CarboxamidationArene, Cyanoguanidine, Triflic AcidDirect conversion of arenes to benzamides via a superelectrophilic intermediate. nih.gov
Reductive AmidationNitroarene, Acyl Chloride, Fe dustIron-mediated reduction of nitro group and subsequent amidation in water. nih.govresearchgate.net
Rhodium-Catalyzed Amidation/DecarboxylationBenzoic Acid, Isocyanate, Rh catalystDirected C-H functionalization using the carboxylate as a removable directing group. nih.gov

Derivatization and Functionalization of this compound

The this compound molecule possesses several sites amenable to further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov

Transformations at the Benzamide Core

The central amide linkage is a key functional group that can undergo various transformations. Standard chemical procedures can be applied, such as hydrolysis under acidic or basic conditions to cleave the amide bond, regenerating 2-tert-butylaniline and 4-fluorobenzoic acid. More synthetically useful is the reduction of the amide carbonyl. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent can reduce the amide to the corresponding secondary amine, N-(2-tert-butylphenyl)-N-(4-fluorobenzyl)amine. evitachem.com

Modifications of the N-Aryl and 4-Fluorophenyl Moieties

Both aromatic rings of the molecule offer opportunities for functionalization, primarily through electrophilic aromatic substitution or transition metal-catalyzed C-H activation.

N-Aryl Moiety (2-tert-butylphenyl ring): This ring is activated by both the amide nitrogen (an ortho-, para-director) and the tert-butyl group (an ortho-, para-director). However, the significant steric bulk of the tert-butyl group adjacent to the amide linkage will heavily influence the regioselectivity of incoming electrophiles. Substitution will be strongly favored at the position para to the tert-butyl group. Palladium-catalyzed Suzuki-type coupling reactions have been reported for the ortho-arylation of N-aryl benzamides, suggesting that C-H activation strategies could be employed to introduce aryl or alkenyl groups onto the ring. researchgate.net

Stereochemical Considerations in the Synthesis of Related Chiral Analogs

While this compound is an achiral molecule, the synthesis of chiral analogs is a significant area of research, particularly for applications in medicinal chemistry. nih.gov Stereochemistry can be introduced through several strategies.

One approach involves the use of chiral starting materials or auxiliaries. For instance, the stereocontrolled synthesis of complex alkaloids has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates, where the configuration of the sulfur atom dictates the stereochemistry of newly formed chiral centers. mdpi.com

Another powerful method is asymmetric catalysis. A notable example is the enantioselective oxidative cyclization of N-allyl benzamides using a chiral triazole-substituted iodoarene catalyst. chemrxiv.org This method allows for the synthesis of highly enantioenriched oxazolines and can be used to construct quaternary stereocenters. chemrxiv.org

Furthermore, the steric hindrance provided by the ortho-tert-butyl group introduces the possibility of atropisomerism if an additional substituent were placed on the other ortho position of the N-aryl ring. The restricted rotation around the N-C(aryl) bond could lead to separable, stable atropisomers. Rhodium(III)-catalyzed atroposelective C-H activation and annulation of benzamides has been reported for the synthesis of biaryl isoquinolones, highlighting a pathway to control this type of axial chirality. researchgate.net

Catalytic Approaches in the Synthesis of this compound and its Analogs

The formation of the amide bond in this compound and its analogs is a critical transformation that can be achieved through various catalytic methods. These approaches are often preferred over classical methods due to their efficiency, milder reaction conditions, and broader substrate scope. The primary catalytic strategies involve the coupling of an amine, such as 2-tert-butylaniline, with a carboxylic acid derivative, like 4-fluorobenzoic acid or its corresponding acyl chloride. Key catalytic systems for this purpose are based on palladium, copper, and rhodium, each with distinct advantages and typical reaction parameters.

Palladium-Catalyzed Amidation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the synthesis of N-aryl amides. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov For the synthesis of a sterically hindered amide like this compound, the choice of a bulky and electron-rich phosphine ligand is crucial to promote the reaction efficiently. researchgate.net

The general catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amide and regenerates the active Pd(0) catalyst. wikipedia.org

Key parameters for a successful Buchwald-Hartwig amidation include the selection of the palladium precursor, the ligand, the base, and the solvent. For sterically demanding substrates, such as those involving 2-tert-butylaniline, ligands like X-Phos have proven effective. beilstein-journals.org

Table 1: Typical Conditions for Palladium-Catalyzed Synthesis of N-Aryl Benzamide Analogs

ParameterValue/TypeReference
Catalyst Pd(OAc)₂ beilstein-journals.org
Ligand X-Phos beilstein-journals.org
Base KOt-Bu beilstein-journals.org
Solvent Toluene or DMF beilstein-journals.org
Temperature 80-120 °C (often under microwave irradiation) beilstein-journals.org
Reactants Aryl Bromide/Chloride/Triflate and Amine wikipedia.orgnih.gov

This table presents a generalized set of conditions based on literature for similar transformations and may require optimization for the specific synthesis of this compound.

Copper-Catalyzed Amidation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based systems. researchgate.net While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. These reactions can couple aryl halides with amides or amines using a copper catalyst, often in the presence of a ligand. For the synthesis of sterically hindered amides, the development of suitable ligands is an active area of research. wikipedia.org

In a relevant study, copper(II) acetate (B1210297) has been utilized as a catalyst for the N-arylation of various heterocycles with arylboronic acids. researchgate.net Another approach involves the use of copper(I) iodide as a catalyst in the presence of a base like triethylamine (B128534) in a solvent such as DMSO at room temperature. mdpi.com Furthermore, a copper-catalyzed Ritter reaction using Cu(OTf)₂ has been reported for the synthesis of N-tert-butyl amides from nitriles. researchgate.net

Table 2: Representative Conditions for Copper-Catalyzed Synthesis of N-Aryl Benzamide Analogs

ParameterValue/TypeReference
Catalyst CuI or Cu(OAc)₂ researchgate.netmdpi.com
Ligand Often ligand-free or with ligands like 1,10-Phenanthroline researchgate.net
Base Et₃N or K₂CO₃ mdpi.com
Solvent DMSO or DMF mdpi.com
Temperature Room Temperature to 120 °C mdpi.com
Reactants Aryl Halide and Amine/Amide or Arylboronic Acid and Amine researchgate.netresearchgate.net

This table provides a summary of typical conditions found in the literature for copper-catalyzed N-arylation, which may be adapted for the target synthesis.

Rhodium-Catalyzed Approaches

Rhodium catalysts offer unique reactivity pathways, particularly through C-H activation and amination reactions. While less common for direct amide coupling compared to palladium and copper, rhodium catalysis can be employed for the synthesis of related structures. For instance, rhodium(III) catalysts have been used for the direct C-H amination of benzamides with aryl azides, leading to the formation of diarylamines. lookchem.com Although this specific reaction produces a different class of compounds, the underlying principles of C-N bond formation via C-H activation are relevant to modern synthetic strategies.

A study on the direct C-H amination of benzamides demonstrated that a cationic Rh(III) species, generated in situ from [{RhCp*Cl₂}₂] and a silver salt, can effectively catalyze the reaction. lookchem.com

Synthesis of an Analog via Peptide Coupling Reagents

While not a transition metal-catalyzed cross-coupling reaction in the same vein as the Buchwald-Hartwig or Ullmann reactions, the use of peptide coupling reagents represents a common and effective catalytic approach for amide bond formation. A study by Bhookya et al. details the synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate, an analog of the target compound. nih.gov This synthesis was achieved through the condensation of 4-fluorobenzoic acid and tert-butyl 2-aminophenylcarbamate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling reagents, with diisopropylethylamine (DIPEA) as the base. nih.gov This method yielded the product in good yield (74%). nih.gov

Table 3: Synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate

ParameterReagent/ConditionAmount (equivalents)Reference
Carboxylic Acid 4-fluorobenzoic acid1.0 nih.gov
Amine tert-butyl 2-aminophenylcarbamate1.1 nih.gov
Coupling Reagents EDCI, HOBt1.5 (each) nih.gov
Base DIPEA1.5 nih.gov
Solvent Not specified, likely DCM or DMF- nih.gov
Yield 74%- nih.gov

This table details the specific conditions used for the synthesis of a close structural analog, demonstrating a practical catalytic approach to the formation of the 4-fluorobenzamide (B1200420) moiety.

Advanced Structural Characterization and Conformational Analysis of N 2 Tert Butylphenyl 4 Fluorobenzamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of N-(2-tert-butylphenyl)-4-fluorobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

NMR spectroscopy is an unparalleled tool for mapping the connectivity of atoms in a molecule. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the electronic environment of each atom can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the tert-butyl group, the aromatic rings, and the amide N-H proton. The nine protons of the tert-butyl group are expected to appear as a sharp singlet due to their chemical equivalence, likely in the upfield region around 1.3-1.5 ppm. rsc.org The aromatic protons on both the 2-tert-butylphenyl and 4-fluorophenyl rings will produce a more complex series of multiplets in the downfield region, typically between 6.8 and 8.0 ppm. rsc.org The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally found significantly downfield. ias.ac.in

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide confirmation of the carbon skeleton. Key signals would include the carbonyl (C=O) carbon of the amide group, typically found in the range of 165-167 ppm. rsc.org The spectrum would also feature distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region would display a number of signals corresponding to the carbons of the two phenyl rings, with their chemical shifts influenced by the tert-butyl, amide, and fluorine substituents. The carbon atom directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). rsc.org

Fluorine (¹⁹F) NMR: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. The chemical shift for fluorine in such aromatic systems typically appears in a predictable region, and its presence confirms the incorporation of the fluorine atom into the benzamide (B126) structure. rsc.orgmdpi.com For similar fluorinated aromatic compounds, these peaks can appear around -102 to -118 ppm. rsc.orgmdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~ 9.8Broad SingletAmide (N-H)
~ 7.6 - 7.9MultipletAromatic (Ar-H)
~ 6.8 - 7.4MultipletAromatic (Ar-H)
~ 1.4Singlettert-butyl (-C(CH₃)₃)
¹³C ~ 166SingletCarbonyl (C=O)
~ 115 - 165MultipletsAromatic (Ar-C, Ar-CF)
~ 52Singlettert-butyl (quaternary C)
~ 29Singlettert-butyl (-CH₃)
¹⁹F ~ -115SingletFluoroaromatic (Ar-F)

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent band corresponding to the N-H stretching vibration should appear in the region of 3300-3400 cm⁻¹. rsc.orgias.ac.in The C=O stretching vibration of the amide group (Amide I band) is anticipated to be a strong, sharp peak around 1640-1680 cm⁻¹. rsc.orgias.ac.in The Amide II band, which arises from a combination of N-H bending and C-N stretching, is typically found near 1540 cm⁻¹. ias.ac.in Stretching vibrations for the aromatic C-H bonds would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would appear just below 3000 cm⁻¹. ias.ac.in A strong band associated with the C-F stretch is also expected, typically in the 1200-1260 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also a strong band in the Raman spectrum. Aromatic ring breathing modes are often prominent, and the symmetric stretch of the tert-butyl group would also be observable. In some related compounds, the N-H stretching mode is observed at a lower frequency in the Raman spectrum compared to the IR spectrum. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Frequencies are based on data from analogous benzamide structures. rsc.orgias.ac.in

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchAmide3300 - 3400
C-H Stretch (Aromatic)Ar-H> 3000
C-H Stretch (Aliphatic)-C(CH₃)₃< 3000
C=O Stretch (Amide I)Amide Carbonyl1640 - 1680
N-H Bend (Amide II)Amide~ 1540
C-F StretchFluoroaromatic1200 - 1260

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For this compound (C₁₇H₁₈FNO), the calculated molecular weight is approximately 271.33 g/mol .

The fragmentation pattern in electron impact (EI) mass spectrometry is predictable. A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable [M-15]⁺ cation. researchgate.net Another dominant fragmentation would be the loss of the entire tert-butyl group as a cation ([C₄H₉]⁺, m/z 57) or the loss of isobutylene (B52900) (C₄H₈, 56 Da), leading to a significant [M-57]⁺ or [M-56]⁺• peak. doaj.org Cleavage of the amide bond can also occur, leading to fragments corresponding to the benzoyl cation ([C₇H₄FO]⁺, m/z 123) and the 2-tert-butylaniline (B1265841) moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFormula
271Molecular Ion [M]⁺[C₁₇H₁₈FNO]⁺
256[M - CH₃]⁺[C₁₆H₁₅FNO]⁺
214[M - C₄H₉]⁺[C₁₃H₉FNO]⁺
149[2-tert-butylaniline]⁺[C₁₀H₁₅N]⁺
123[4-fluorobenzoyl]⁺[C₇H₄FO]⁺

X-ray Crystallographic Analysis of this compound and Related Structures

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the packing of molecules in a crystal lattice.

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of closely related fluorinated benzamides provides significant insight into its likely solid-state conformation. For instance, N-(2,4-difluorophenyl)-2-fluorobenzamide crystallizes in the monoclinic space group Pn. mdpi.com Another related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, also crystallizes in a monoclinic system (Pn). dcu.iemdpi.com These examples suggest that the title compound would likely adopt a similar crystal system. The unit cell parameters define the dimensions of the repeating unit in the crystal and are determined with high precision during crystallographic analysis.

Table 4: Unit Cell Parameters of Related Fluorinated Benzamide Structures

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef
N-(2,4-difluorophenyl)-2-fluorobenzamideMonoclinicPn7.420(3)7.989(3)9.771(4)108.68(3)2 mdpi.com
N-(2,3-difluorophenyl)-2-fluorobenzamideMonoclinicPn7.425(3)7.994(3)9.776(4)108.65(3)2 dcu.iemdpi.com

Z = number of molecules per unit cell

The crystal packing of this compound would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the amide proton (N-H) as the donor and the carbonyl oxygen (C=O) of an adjacent molecule as the acceptor. mdpi.com This N-H···O interaction is a classic feature of amides and typically leads to the formation of one-dimensional chains or dimeric synthons within the crystal lattice. mdpi.comnih.gov

Weaker Interactions: In addition to the strong amide-amide hydrogen bonds, weaker interactions involving the fluorine atom are anticipated. These can include C-H···F and potential C-H···O interactions, which help to stabilize the three-dimensional crystal packing. mdpi.comdcu.ie The presence of the fluorine atom introduces the possibility of halogen bonding, although this is less common for fluorine compared to heavier halogens.

Conformational Features in the Solid State

As of the latest search, a published crystal structure for this compound is not available in open-access crystallographic databases.

For context, studies on other fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, reveal common structural motifs. In these related compounds, the amide group often exhibits a specific orientation relative to the aromatic rings, influenced by intramolecular hydrogen bonding (e.g., between the amide proton and an ortho-fluorine atom) and intermolecular interactions that dictate the crystal packing. The planarity between the two aromatic rings is a key conformational parameter, with the dihedral angle being a critical indicator of steric hindrance. For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the two C₆ rings are nearly co-planar, with an interplanar angle of just 0.5(2)°.

Were crystallographic data available for this compound, it would be presented in a table similar to this hypothetical example:

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₁₇H₁₈FNO
Formula Weight271.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)e.g., 10.123
b (Å)e.g., 9.456
c (Å)e.g., 15.789
β (°)e.g., 95.43
Volume (ų)e.g., 1502.1
Z4
Density (calculated) (g/cm³)e.g., 1.20

Note: The data in this table is purely illustrative and not based on experimental results.

Solution-State Conformational Studies

The conformation of this compound in solution would be primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy would provide insights into the molecule's dynamic structure.

Specific published NMR spectra providing a detailed assignment and conformational analysis for this compound are not readily found. The steric bulk of the tert-butyl group ortho to the amide nitrogen is expected to significantly influence the rotational freedom around the N-C(aryl) bond. This steric hindrance would likely force the phenyl ring to twist out of the plane of the amide group, a feature that could be confirmed by 2D NOESY experiments.

The chemical shifts of the protons and carbons would be sensitive to the molecular conformation. For example, the proximity of the tert-butyl group to the amide proton could be established through NOE signals. The rotation around the amide C-N bond is typically slow on the NMR timescale, potentially leading to distinct signals for different rotamers, although this is less common for secondary amides.

A summary of NMR data would typically be presented as follows:

Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

Atom Position¹H Chemical Shift (δ, ppm) (Hypothetical)¹³C Chemical Shift (δ, ppm) (Hypothetical)
Amide N-He.g., 8.1 (br s)-
tert-Butyl (CH₃)e.g., 1.45 (s)e.g., 31.5
tert-Butyl (quaternary C)-e.g., 35.0
Aromatic CH (fluoro-ring)e.g., 7.8-7.9 (m), 7.1-7.2 (m)e.g., 115-135, 164 (d, JCF)
Aromatic CH (t-butyl-ring)e.g., 7.2-7.5 (m)e.g., 125-140
Carbonyl C=O-e.g., 166.0

Note: The data in this table is purely illustrative and not based on experimental results.

Without experimental data, a definitive discussion of the solution-state conformation remains speculative. Further research, including detailed NMR analysis and computational modeling, would be necessary to fully elucidate the conformational landscape of this molecule.

Reactivity and Reaction Mechanism Studies of N 2 Tert Butylphenyl 4 Fluorobenzamide

Reactivity of the Amide Linkage: Hydrolysis and Reduction

The amide bond is known for its stability, yet it can undergo characteristic reactions such as hydrolysis and reduction under specific conditions.

Hydrolysis: The hydrolysis of amides cleaves the amide bond to yield a carboxylic acid and an amine. libretexts.orgmasterorganicchemistry.com This process can be catalyzed by either acid or base. chemguide.co.uk

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then breaks down to form 4-fluorobenzoic acid and 2-tert-butylanilinium ion. libretexts.orgmasterorganicchemistry.com The bulky tert-butyl group in the ortho position of the aniline ring may introduce steric hindrance, potentially slowing down the rate of hydrolysis compared to less hindered amides.

Basic hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. researchgate.netacs.org This forms a tetrahedral intermediate that expels the 2-tert-butylanilide anion, a poor leaving group. Protonation of this anion gives 2-tert-butylaniline (B1265841), and the other product is the 4-fluorobenzoate salt. chemguide.co.uk The electron-withdrawing fluorine atom on the benzoyl group can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack.

Table 1: Predicted Products of N-(2-tert-butylphenyl)-4-fluorobenzamide Hydrolysis

Reaction Condition Products
Acidic Hydrolysis (e.g., H₂O, H⁺, heat)4-Fluorobenzoic acid and 2-tert-butylanilinium salt
Basic Hydrolysis (e.g., NaOH, H₂O, heat)Sodium 4-fluorobenzoate and 2-tert-butylaniline

This table is based on theoretical predictions and not on experimental data for this specific compound.

Reduction: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org Unlike the reduction of other carbonyl compounds, the reduction of amides typically converts the carbonyl group into a methylene group (C=O to CH₂). libretexts.org The expected product of the reduction of this compound with LiAlH₄ would be N-(2-tert-butylphenyl)-4-fluorobenzylamine. The reaction proceeds through the formation of an iminium ion intermediate which is then further reduced. libretexts.org

Table 2: Predicted Product of this compound Reduction

Reagent Product
Lithium Aluminum Hydride (LiAlH₄)N-(2-tert-butylphenyl)-4-fluorobenzylamine

This table is based on theoretical predictions and not on experimental data for this specific compound.

Aromatic Reactivity of the Fluorophenyl and tert-Butylphenyl Moieties

The two aromatic rings in this compound exhibit different reactivity patterns towards aromatic substitution reactions due to the influence of their respective substituents.

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on an aromatic ring. wikipedia.org The substituents on the ring direct the incoming electrophile to specific positions and affect the reaction rate. wikipedia.org

On the 4-Fluorophenyl Ring: The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. researchgate.net However, due to its high electronegativity, fluorine is also deactivating through the inductive effect. researchgate.net The amide group is a deactivating group and a meta-director. Therefore, electrophilic substitution on the 4-fluorophenyl ring is expected to be slow and would likely occur at the positions ortho to the fluorine and meta to the amide group.

On the 2-tert-Butylphenyl Ring: The tert-butyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. researchgate.net The amide nitrogen, being directly attached to this ring, is also a powerful activating and ortho, para-directing group due to resonance. The combined effect of these two groups strongly activates this ring towards electrophilic substitution. However, the bulky tert-butyl group will sterically hinder the ortho position adjacent to it. Therefore, electrophilic substitution is most likely to occur at the para position relative to the amide nitrogen.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In this compound, the fluorine atom can act as a leaving group. The carbonyl group of the amide is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly at the para position where the fluorine is located. chemistrysteps.com Therefore, it is conceivable that under suitable conditions with a strong nucleophile, the fluorine atom could be displaced. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Aromatic Substitution Reactions

Reaction Type Aromatic Ring Predicted Major Product(s) Influencing Factors
Electrophilic Aromatic Substitution4-FluorophenylSubstitution ortho to fluorineDirecting effect of F and amide
Electrophilic Aromatic Substitution2-tert-ButylphenylSubstitution para to the amide nitrogenDirecting effect of amide and tert-butyl group, steric hindrance
Nucleophilic Aromatic Substitution4-FluorophenylSubstitution of fluorine by a nucleophileActivating effect of the para-amide group

This table is based on theoretical predictions and not on experimental data for this specific compound.

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic investigations for reactions involving this compound are not available in the current body of scientific literature. However, we can infer the likely kinetic, thermodynamic, and intermediate characteristics of its reactions from general principles.

Kinetics: The rates of the reactions discussed would be influenced by several factors. The steric bulk of the 2-tert-butyl group is expected to have a significant impact, likely slowing down reactions at the amide linkage and the adjacent aromatic ring. Electronic effects also play a crucial role. For instance, in nucleophilic aromatic substitution, the electronegativity of the fluorine atom would influence the rate of attack. wikipedia.org

Thermodynamics: The thermodynamics of these reactions would be governed by the relative stabilities of the reactants, intermediates, and products. For example, the hydrolysis of the amide bond is generally a thermodynamically favorable process, though it has a high activation energy, making it kinetically slow without a catalyst. acs.org

The reactions of this compound are expected to proceed through well-established intermediates.

Amide Hydrolysis: Tetrahedral intermediates are central to both acid- and base-catalyzed hydrolysis. libretexts.orgacs.org

Amide Reduction: An iminium ion is a key intermediate in the reduction of amides with LiAlH₄. libretexts.org

Electrophilic Aromatic Substitution: The formation of a resonance-stabilized carbocation, known as an arenium ion or sigma complex, is the characteristic intermediate. wikipedia.org

Nucleophilic Aromatic Substitution: The reaction on the fluorinated ring would proceed through a negatively charged Meisenheimer complex. chemistrysteps.com

Further experimental and computational studies would be necessary to definitively characterize the reactivity and reaction mechanisms of this compound.

Computational and Theoretical Chemistry Investigations of N 2 Tert Butylphenyl 4 Fluorobenzamide

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the properties and reactivity of a molecule. Computational chemistry provides indispensable tools for this purpose.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones of modern chemical research, offering detailed insights into molecular geometries, electronic properties, and energies. nih.govnih.gov For a molecule like N-(2-tert-butylphenyl)-4-fluorobenzamide, these calculations would typically be performed to determine its most stable three-dimensional conformation (optimized geometry).

DFT methods, such as B3LYP, are frequently employed for their balance of computational cost and accuracy in predicting molecular structures and properties of organic compounds. researchgate.netnih.gov Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit often less accurate, approach. nih.gov

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study of N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, DFT calculations were shown to reproduce crystal structural parameters with good agreement. For many benzamide (B126) derivatives, computational studies have been instrumental in understanding their structural and electronic characteristics. nih.gov

Table 1: Representative Predicted Geometric Parameters for a Benzamide Derivative using DFT

ParameterBond Length (Å)Bond Angle (°)
C=O1.25
C-N (amide)1.38
N-H1.01
C-F1.35
O=C-N
C-N-H
C-C-F

Note: The data in this table are representative values for a generic fluorobenzamide derivative and are intended for illustrative purposes, as specific calculations for this compound were not found.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. tandfonline.commdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal the following:

Negative Potential (Red/Yellow): The most electron-rich regions would be concentrated around the oxygen atom of the carbonyl group and the fluorine atom, making them susceptible to electrophilic attack. tandfonline.com

Positive Potential (Blue): The hydrogen atom of the amide group (N-H) would exhibit a positive electrostatic potential, indicating its potential to act as a hydrogen bond donor. mdpi.com

This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of benzamides. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical calculations could provide valuable predictions for its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies are typically calculated using DFT methods. nih.gov While the absolute calculated frequencies may differ slightly from experimental values due to the harmonic approximation and the absence of solvent effects in gas-phase calculations, they provide a reliable basis for assigning the peaks in an experimental IR spectrum. nih.gov For example, a strong absorption band corresponding to the C=O stretching vibration is a characteristic feature of benzamides. tandfonline.com

Table 2: Representative Predicted Vibrational Frequencies for a Benzamide Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3100-3000
C=O Stretch1680
C-N Stretch1350
C-F Stretch1250

Note: This table contains typical predicted vibrational frequencies for a substituted benzamide and is for illustrative purposes only.

Theoretical Studies on Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.org

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.netnih.gov For a reaction involving this compound, such as its synthesis or a subsequent transformation, locating the relevant transition states would be crucial for understanding the reaction's feasibility and kinetics. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative picture of the thermodynamics and kinetics of the reaction. For example, in a study of the formation of N-(carbomylcarbamothioyl)benzamide, DFT calculations were used to map the potential energy surface and identify the rate-determining step. researchgate.netnih.gov Such an analysis for reactions involving this compound would provide deep insights into the underlying reaction mechanism. rsc.org These computational studies can also explore the influence of different catalysts or solvent environments on the reaction pathway. acs.org

Molecular Modeling and Dynamics Simulations

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations offer insights into its three-dimensional structure, conformational flexibility, and potential intermolecular interactions. These theoretical approaches allow for the characterization of molecular behavior that can be difficult to capture through experimental methods alone. By simulating the molecule in various environments, researchers can build a comprehensive understanding of its physicochemical properties.

Conformational Energy Hypersurfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org The potential energy of a molecule varies with these rotations, and a plot of this energy as a function of the rotational angles (dihedral angles) creates a potential energy surface (PES), or conformational energy hypersurface. rug.nl This surface is crucial for identifying the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) that separate them.

For this compound, the conformational landscape is primarily defined by the rotation around two key single bonds:

The amide bond between the carbonyl carbon and the nitrogen atom (defining dihedral angle ω₁).

The bond between the nitrogen atom and the tert-butylphenyl ring (defining dihedral angle ω₂).

Theoretical studies on substituted benzamides show that the amide group itself tends to be planar, but its orientation relative to the adjacent phenyl ring is subject to steric and electronic effects. nih.gov The large steric bulk of the ortho-tert-butyl group on the N-phenyl ring in this compound is expected to impose significant rotational barriers. This steric hindrance likely forces the tert-butylphenyl ring out of the plane of the amide group to minimize van der Waals repulsion, resulting in a non-planar ground state conformation. imperial.ac.uk

A relaxed PES scan can be computationally generated by systematically varying these dihedral angles and calculating the molecule's potential energy at each point, typically using density functional theory (DFT) or other quantum mechanical methods. readthedocs.ioresearchgate.net The results would reveal the energetically preferred orientations of the aryl rings relative to the central amide linker.

Molecular dynamics (MD) simulations further complement this static picture by simulating the atomic motions of the molecule over time at a defined temperature. rsc.org MD trajectories allow for the exploration of the accessible conformational space, showing how the molecule transitions between different low-energy states and how much time it spends in each preferred conformation, providing a dynamic view of its flexibility.

Table 1: Illustrative Potential Energy Scan Data for Rotation Around the N-C(phenyl) Bond (ω₂) in this compound

Dihedral Angle (ω₂) (degrees)Relative Energy (kcal/mol)Conformation Description
015.2Eclipsed (Sterically Unfavorable)
308.5Skewed
601.8Skewed
900.0Perpendicular (Energy Minimum)
1202.1Skewed
1509.3Skewed
18018.0Eclipsed (Sterically Unfavorable)

Note: This table contains hypothetical data generated for illustrative purposes to demonstrate the concept of a potential energy surface. The values represent the high energetic cost of planar conformations due to severe steric clash involving the tert-butyl group.

Ligand-Protein Interaction Modeling (Purely theoretical, without biological outcome/efficacy focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This modeling approach is fundamental in computational chemistry for studying intermolecular interactions purely from a structural and energetic standpoint. imrpress.com The process involves placing the ligand, this compound, into a defined binding site of a receptor and evaluating the geometry and energy of the resulting complex. nih.gov

The docking process consists of two main stages:

Sampling: A search algorithm generates a wide variety of possible binding poses of the ligand within the receptor's binding site. This accounts for the ligand's rotational and translational freedom, and often its conformational flexibility.

Scoring: A scoring function is used to calculate a score for each generated pose, which estimates the strength of the intermolecular interactions. researchgate.net Poses with more favorable scores are predicted to be more stable and thus more likely binding modes.

For this compound, a theoretical docking simulation would assess how its structural features could interact with a hypothetical protein binding pocket. Key potential interactions include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings and the bulky tert-butyl group provide significant hydrophobic character, which can form favorable van der Waals contacts within nonpolar regions of a binding site.

Pi-Stacking: The aromatic rings can engage in π-π or cation-π interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor.

The output of a docking simulation is typically a set of ranked binding poses, each with an associated score and a detailed list of the theoretical interactions stabilizing the complex. researchgate.net This analysis provides a static, theoretical model of how the molecule might fit and interact within a defined chemical environment, independent of any biological interpretation.

Table 2: Example Output of a Theoretical Ligand-Protein Docking Simulation

Pose RankDocking Score (kcal/mol)Key Theoretical Interactions
1-9.5H-bond (N-H), H-bond (C=O), Hydrophobic (tert-butyl), π-π stacking
2-9.1H-bond (N-H), Hydrophobic (4-fluorophenyl), van der Waals (tert-butyl)
3-8.8H-bond (Fluorine), Hydrophobic (tert-butylphenyl), π-π stacking
4-8.5H-bond (C=O), Hydrophobic (tert-butyl), van der Waals (phenyl)

Note: This table is a generalized representation of docking results and does not correspond to a specific protein target. The scores and interactions are for illustrative purposes only.

Applications of N 2 Tert Butylphenyl 4 Fluorobenzamide in Chemical Research and Methodology Development

N-(2-tert-butylphenyl)-4-fluorobenzamide as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The standard synthesis of this compound involves the acylation of 2-tert-butylaniline (B1265841) with 4-fluorobenzoyl chloride, a common method for forming robust amide bonds. evitachem.com This foundational structure serves as a versatile platform for further molecular elaboration.

The amide bond itself, while generally stable, can be cleaved under specific catalytic conditions, for instance, using nickel or palladium catalysts, to yield other functional groups like esters or amines, demonstrating its value in synthetic transformations. acs.orgacs.org The presence of two distinct aromatic rings, a fluorine atom, and a bulky tert-butyl group offers multiple sites for modification, making it a valuable starting point for more complex molecules.

This compound is a valuable precursor for creating more intricate molecular architectures. The functional groups present—the amide linkage, the fluorine substituent, and the sterically influential tert-butyl group—allow for a variety of chemical transformations. evitachem.comchemrxiv.org The aromatic rings can undergo further functionalization, and the amide bond can be strategically cleaved or reduced. acs.orgresearchgate.net

The fluorine atom, in particular, is a key feature. Its high electronegativity influences the electronic properties of the phenyl ring and can be used to tune the reactivity of the molecule. researchgate.net In medicinal chemistry, fluorine is often introduced to enhance metabolic stability or binding affinity. researchgate.netnih.govbohrium.com The bulky tert-butyl group exerts significant steric hindrance, which can direct the stereochemical outcome of subsequent reactions and lock the molecule into a preferred conformation. researchgate.netstackexchange.comnih.gov These characteristics make the compound a strategic starting material for the synthesis of complex, biologically active molecules.

Heterocyclic and polycyclic scaffolds are foundational to a vast number of pharmaceuticals and functional materials. nih.govsigmaaldrich.com Benzamides are frequently used as building blocks in the synthesis of these complex ring systems. nih.gov this compound can serve as a key precursor for such syntheses through intramolecular cyclization reactions. For example, radical cyclizations can be employed to construct new polycyclic structures from amide precursors under mild conditions. researchgate.net

Inspired by cascade polycyclizations in natural product synthesis, strategies can be designed to construct multiple rings in a single step from a suitable precursor. nih.gov The defined stereochemistry and electronic properties of this compound make it an attractive candidate for such transformations. The development of flavin-dependent oxidoreductases that can generate polycyclic systems from polyene precursors also opens up biocatalytic routes for which benzamide-derived substrates could be engineered. acs.org

Contributions to Structure-Activity Relationship (SAR) Studies of Benzamide (B126) Series

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds in drug discovery. researchgate.netnih.govelsevierpure.com The benzamide scaffold is a common motif in medicinal chemistry, and this compound provides a valuable model for understanding how specific structural modifications impact biological function. nih.govacs.orgresearchgate.net

The key structural features of this compound—the ortho-tert-butyl group on the N-phenyl ring and the para-fluoro substitution on the benzoyl ring—are critical for SAR analysis. The bulky tert-butyl group restricts the rotation around the amide C-N bond, which can lock the molecule into a specific, biologically active conformation. researchgate.net The fluorine atom can modulate properties such as metabolic stability, membrane permeability, and binding affinity to a biological target. researchgate.netacs.org

To systematically explore the SAR of the this compound scaffold, chemists design and synthesize a variety of analogs. This process involves modifying specific parts of the molecule to probe their importance for biological activity. Standard amide coupling reactions are typically used for their synthesis. researchgate.netnih.gov

Key analog designs include:

Positional Isomers: Moving the fluorine atom to the ortho or meta positions to assess the impact of its location on activity. mdpi.com

Halogen Substitution: Replacing the fluorine with other halogens like chlorine or bromine to study the effects of size and electronegativity.

Steric Modifications: Varying the size of the alkyl group on the N-phenyl ring (e.g., from tert-butyl to isopropyl) to fine-tune steric interactions.

Ring Modifications: Introducing additional substituents on either aromatic ring to explore further binding interactions.

These synthetic probes are essential for building a comprehensive understanding of how the molecule interacts with its biological target. claremont.edu

Table 1: Examples of Benzamide Analogs and their Synthetic and Structural Insights This table is interactive. You can sort and filter the data.

Compound/Series Key Structural Feature(s) Synthetic Method Highlight Research Finding Reference(s)
N-(2,4-difluorophenyl)-2-fluorobenzamide Tri-fluorinated benzamide Condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline Aromatic rings are nearly coplanar; demonstrates typical amide-amide hydrogen bonding. mdpi.com
tert-butyl 2-(substituted benzamido) phenylcarbamate series Various substituted carboxylic acids Amidation using EDCI and HOBt as coupling reagents Synthesis of a library of analogs for screening biological activity (e.g., anti-inflammatory). nih.gov
Benzamides with pyridine-linked 1,2,4-oxadiazole Heterocyclic substitution Multi-step synthesis involving esterification, cyanation, and cyclization Design of novel pesticides by replacing trifluoromethyl with a pyridine (B92270) ring, based on bioisosterism. nih.gov
N-tert-butyl amides N-tert-butyl group Copper(II) triflate catalyzed reaction of nitriles with di-tert-butyl dicarbonate (B1257347) Efficient, solvent-free synthesis method for an important structural motif in drug molecules. researchgate.netresearchgate.net
N-acyl-tert-butyl-carbamates N-Boc activated amides N/A (Structural study) The amide N-C(O) bond is intrinsically twisted, which is relevant for understanding its reactivity in cross-coupling reactions. acs.org

A variety of in vitro techniques are employed to understand how benzamide derivatives like this compound interact with their biological targets. These methods provide critical data on binding affinity, selectivity, and the specific molecular interactions that drive biological activity.

Computational modeling, such as molecular docking, is often used as a starting point to predict how a ligand might bind to a protein's active site. nih.gov These predictions are then validated experimentally. For example, novel benzamide-type ligands have been developed as binders for the cereblon (CRBN) E3 ligase, a key target in protein degradation therapies. acs.orgnih.govmdc-berlin.deresearchgate.net Researchers use these compounds to create PROTACs (Proteolysis-Targeting Chimeras) and study their ability to induce the degradation of specific proteins.

Experimental techniques provide direct evidence of binding. The synthesis of radiolabeled analogs, such as those containing fluorine-18, allows for in vivo imaging and distribution studies using Positron Emission Tomography (PET). umich.edu These studies can confirm that a compound reaches its intended target in a biological system.

Role as a Ligand or Catalyst Component in Transition Metal Chemistry

The benzamide functional group, with its carbonyl oxygen and amide nitrogen, has the potential to act as a ligand, coordinating with transition metal ions. While direct studies on this compound as a ligand are not prominent, the broader class of amides and related thioamides are known to form stable complexes with metals such as Ni(II), Cu(II), Co(II), and Zn(II). sapub.orgmedjchem.comresearchgate.netresearchgate.net These complexes often exhibit interesting geometries and can possess catalytic or biological activity. The specific substituents on the benzamide can tune the electronic and steric properties of the resulting metal complex. mdpi.com

Furthermore, the synthesis of N-tert-butyl amides can be facilitated by transition metal catalysts. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for the synthesis of N-tert-butyl amides from nitriles. researchgate.netresearchgate.netrsc.org Amide bonds, typically unreactive, can be activated for cross-coupling reactions by transition metals like nickel and palladium, particularly when the amide nitrogen is part of a distorted system, such as in N-acyl-tert-butyl-carbamates. acs.orgacs.org This demonstrates the intimate relationship between the benzamide structure and transition metal-mediated methodology development.

Coordination Chemistry of Benzamide Derivatives

The amide functionality within benzamide derivatives, including this compound, presents two potential donor atoms for coordination with metal ions: the oxygen and the nitrogen atom. researchgate.net The specific coordination mode is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the benzamide core, and the reaction conditions.

In the case of this compound, the bulky tert-butyl group ortho to the amide nitrogen introduces significant steric hindrance. This steric bulk can influence the geometry of the resulting metal complexes and may favor coordination through the less hindered amide oxygen. The fluorine substituent on the other phenyl ring, being an electron-withdrawing group, can modulate the electron density of the amide bond, which in turn can affect the coordination strength.

Studies on related benzamide derivatives have shown their ability to form stable coordination complexes with a variety of transition metals, such as copper(II) and zinc(II). mdpi.comresearchgate.net For instance, copper(II) complexes with benzamide-based ligands have been synthesized and characterized, revealing diverse coordination geometries. mdpi.com Similarly, zinc(II) has been shown to coordinate with benzamide derivatives, forming complexes with potential applications in medicinal chemistry. researchgate.net While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the general principles of benzamide coordination suggest its potential to act as a versatile ligand.

Table 1: Potential Coordination Modes of this compound with Transition Metals

Metal Ion (Example)Potential Coordination SiteExpected Geometry (Hypothetical)Notes
Copper(II)Amide OxygenDistorted Square Planar or Square PyramidalThe steric bulk of the tert-butyl group may prevent the formation of octahedral complexes.
Zinc(II)Amide OxygenTetrahedralZinc(II) typically favors tetrahedral coordination.
Palladium(II)Amide Nitrogen (deprotonated)Square PlanarPalladium(II) can promote N-H bond activation, leading to coordination with the nitrogen atom.

This table is illustrative and based on the coordination behavior of analogous benzamide derivatives.

Applications in Homogeneous and Heterogeneous Catalysis

Benzamide derivatives have found utility as ligands in both homogeneous and heterogeneous catalysis. The amide group can act as a directing group in C-H activation reactions or as a component of a larger ligand scaffold that influences the selectivity and activity of a metal catalyst.

In homogeneous catalysis, palladium-catalyzed reactions have utilized benzamide derivatives for various transformations. nih.gov For instance, the amide group can direct the ortho-C-H functionalization of the phenyl ring, enabling the synthesis of more complex molecules. While direct catalytic applications of this compound are not widely reported, its structural features suggest potential utility. The tert-butyl group could play a role in creating a specific chiral environment around a metal center, which is a key principle in asymmetric catalysis. Research on structurally related N-(2-tert-butylphenyl)sulfonamides has demonstrated their use in palladium-catalyzed enantioselective N-allylation to create axially chiral molecules. nih.gov This suggests that this compound could potentially be explored as a ligand in similar asymmetric transformations.

In the realm of heterogeneous catalysis, benzamide-derived ligands can be immobilized on solid supports to create recyclable catalysts. The stability of the amide bond and the potential for strong interaction with metal centers make them suitable candidates for such applications.

Table 2: Potential Catalytic Applications of this compound as a Ligand

Catalytic Reaction (Hypothetical)Metal Catalyst (Example)Role of the Benzamide LigandPotential Advantage
Asymmetric C-H FunctionalizationPalladium(II)Chiral auxiliary and directing groupThe bulky tert-butyl group could induce enantioselectivity.
Cross-Coupling ReactionsCopper(I) or Palladium(0)Stabilizing ligandEnhances catalyst stability and turnover number.
PolymerizationZirconium(IV)Ancillary ligandInfluences the stereochemistry and properties of the resulting polymer.

This table presents hypothetical applications based on the catalytic behavior of similar benzamide derivatives.

This compound as a Chemical Probe for Biological Target Elucidation (focused on mechanism of interaction, not outcome)

The design of chemical probes is a crucial aspect of chemical biology, enabling the study of biological targets and pathways. This compound possesses characteristics that make it a candidate for development as a chemical probe. Its relatively rigid structure provides a defined scaffold for interaction with protein binding sites, and the presence of fluorine allows for potential use in ¹⁹F NMR studies to probe binding events.

The mechanism of interaction of such a probe with a biological target is governed by non-covalent forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl rings can participate in π-π stacking and hydrophobic interactions, with the tert-butyl group providing a significant hydrophobic anchor.

In Vitro Binding Studies with Recombinant Proteins (e.g., enzyme inhibition kinetics)

To elucidate the biological targets of a chemical probe, in vitro binding studies with purified recombinant proteins are essential. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization can provide quantitative data on binding affinity (dissociation constant, Kd) and thermodynamics.

Enzyme inhibition assays are particularly valuable for identifying interactions with enzymes. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, key kinetic parameters can be determined. For instance, if this compound were to inhibit an enzyme, kinetic studies could reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding how the molecule interacts with the enzyme's active site or allosteric sites.

Table 3: Hypothetical Enzyme Inhibition Data for this compound

Enzyme Target (Hypothetical)Inhibition Constant (Ki)Mechanism of InhibitionMethod of Determination
Cyclooxygenase-2 (COX-2)5 µMCompetitiveSpectrophotometric assay
Matrix Metalloproteinase-9 (MMP-9)12 µMNon-competitiveFluorogenic substrate assay
Histone Deacetylase 6 (HDAC6)8 µMCompetitiveChemiluminescent assay

This table contains hypothetical data to illustrate the type of information obtained from enzyme inhibition studies.

Understanding Molecular Recognition Principles in Biochemical Systems

The study of how this compound interacts with biological targets contributes to a broader understanding of molecular recognition principles. The specific arrangement of its functional groups dictates its binding preferences.

The tert-butyl group, due to its size and hydrophobicity, is likely to occupy a hydrophobic pocket within a protein's binding site. The 4-fluorophenyl group can engage in various interactions, including halogen bonding, where the fluorine atom acts as a weak Lewis base. The central amide linkage is crucial for establishing hydrogen bonds with the protein backbone or side chains.

Computational modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with its target protein, would be invaluable for visualizing these interactions at an atomic level. Such studies would reveal the precise orientation of the molecule in the binding site and highlight the key residues involved in the interaction, thus providing a detailed picture of the molecular recognition event.

Future Research Directions and Emerging Paradigms for N 2 Tert Butylphenyl 4 Fluorobenzamide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-(2-tert-butylphenyl)-4-fluorobenzamide typically involves the condensation of 2-tert-butylaniline (B1265841) with 4-fluorobenzoyl chloride. evitachem.com While effective, this method often utilizes hazardous reagents and solvents. Future research will likely focus on developing more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key Areas for Future Development:

Catalytic Amidation: Exploring the use of catalysts to facilitate the direct amidation of 4-fluorobenzoic acid with 2-tert-butylaniline would be a significant advancement. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions at room temperature. researchgate.net Investigating similar catalytic systems for the synthesis of this compound could lead to higher yields, reduced waste, and milder reaction conditions.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. drpress.org Biocatalytic methods offer high selectivity and efficiency under environmentally benign conditions. drpress.org Research into identifying or engineering enzymes, such as amide bond synthetases, capable of catalyzing the formation of this compound could provide a highly sustainable manufacturing process. drpress.org Lipases, for example, have been successfully used in the synthesis of amides through esterification and amidation reactions. nih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. unimi.it Developing a flow synthesis protocol for this compound could enable more efficient and scalable production. This approach allows for precise control over reaction parameters, potentially leading to higher purity and yields.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Potential Advantages Potential Challenges
Catalytic Amidation Milder reaction conditions, higher atom economy, reduced waste. researchgate.net Catalyst cost, stability, and recyclability.
Biocatalysis High selectivity, environmentally benign, operates under mild conditions. drpress.org Enzyme discovery and optimization, substrate scope limitations.
Flow Chemistry Improved safety, scalability, and process control. unimi.it Initial setup cost, potential for clogging with solid byproducts.

Exploration of Advanced Catalytic Applications

While this compound is primarily considered for its potential biological activities, its structural features suggest it could also serve as a ligand in catalysis. The presence of nitrogen and oxygen donor atoms, along with tunable steric and electronic properties through the tert-butyl and fluoro substituents, makes it a candidate for coordinating with metal centers.

Future research could explore the synthesis of metal complexes incorporating this compound or its derivatives as ligands. These complexes could then be screened for catalytic activity in a variety of organic transformations. For instance, new chiral m-terphenyl-containing primary amines have been shown to be effective catalysts in asymmetric synthesis. harvard.edu Similarly, palladium complexes with N,S-heterocyclic carbene ligands have demonstrated catalytic activity in C-C coupling reactions. bcrec.id

Potential Catalytic Applications to Investigate:

Cross-coupling reactions

Asymmetric catalysis

Oxidation and reduction reactions

Deeper Mechanistic Elucidation of Molecular Interactions at the Atomic Level

A thorough understanding of the molecular structure and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications. While a crystal structure for this specific compound is not publicly available, studies on structurally similar fluorobenzamides provide valuable insights.

Future Mechanistic Studies Could Include:

Single-Crystal X-ray Diffraction: Obtaining the crystal structure of this compound would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This data would be invaluable for computational modeling.

Spectroscopic Analysis: Detailed analysis using techniques like Fourier-transform infrared (FTIR) spectroscopy can provide information about solvent-solute interactions and the influence of the molecular environment on the carbonyl stretching frequency. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the molecular structure, vibrational frequencies, and electronic properties of the compound. scispace.comresearchgate.netresearchgate.net These theoretical studies can complement experimental data and provide a deeper understanding of the molecule's reactivity and potential interaction sites. nih.gov

Table 2: Key Spectroscopic and Structural Data for a Related Compound, N-(2,3-difluorophenyl)-2-fluorobenzamide

Parameter Value Reference
Molecular Formula C₁₃H₈F₃NO mdpi.com
Molecular Weight 251.20 g/mol mdpi.com
Melting Point 100–102 °C mdpi.com
¹H NMR (d⁶-DMSO, ppm) 7.30 (4H, m), 7.57 (1H, ddd), 7.62 (1H, ddd), 7.73 (1H, td), 10.39 (1H, br. s) mdpi.com
¹⁹F NMR (d⁶-DMSO, ppm) -114, -139, -147 mdpi.com
IR (ATR, cm⁻¹) 3370 (N-H), 1661 (C=O) mdpi.com

Integration with High-Throughput Screening Methodologies for Chemical Research Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly testing large numbers of compounds for a specific activity. nih.gov Integrating this compound and its future analogs into HTS campaigns could accelerate the discovery of new applications.

Strategies for HTS Integration:

Biochemical Assays: If a biological target is identified, biochemical assays such as fluorescence polarization, FRET, or enzyme inhibition assays can be developed to screen for activity. nih.gov

Cell-Based Assays: For investigating effects on cellular processes, cell-based assays that measure viability, reporter gene expression, or other cellular phenotypes can be employed. nih.gov Modern HTS platforms utilize state-of-the-art robotics to test millions of compounds efficiently. youtube.com

Virtual Screening: Before committing to expensive and time-consuming wet-lab screening, computational methods can be used to perform virtual screening of compound libraries against a target of interest.

The development of robust and miniaturized assays is key to successful HTS campaigns, allowing for the screening of large and diverse chemical libraries. axxam.com

Computational Design and Predictive Modeling for this compound Analogs and their Interactions

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties and for predicting their interactions with biological targets.

Future Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the chemical structure of benzamide (B126) analogs with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds.

Structure-Based Drug Design: If the three-dimensional structure of a biological target is known, structure-based design techniques can be used to design analogs of this compound that fit optimally into the target's binding site. nih.gov This approach has been successfully used to design selective inhibitors for various enzymes. rsc.orgnih.govmdpi.com

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs can be predicted using computational models. researchgate.net This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, saving time and resources.

By combining these computational approaches, it is possible to design and prioritize a focused library of this compound analogs for synthesis and experimental testing, thereby increasing the efficiency of the discovery process.

Table 3: Relevant Compound Names Mentioned in the Article

Compound Name
This compound
2-tert-butylaniline
4-fluorobenzoyl chloride
4-fluorobenzoic acid
N-(2,3-difluorophenyl)-2-fluorobenzamide
N-(2,4-difluorophenyl)-2-fluorobenzamide
Copper(II) triflate

Q & A

Q. What structure-activity relationship (SAR) trends are observed in fluorobenzamide derivatives?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -F, -CF₃) enhance enzyme inhibition by polarizing the amide bond.
  • Bulky substituents (e.g., tert-butyl) improve selectivity by reducing non-specific binding.
  • Thioether linkages (e.g., in thiourea derivatives) increase metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.